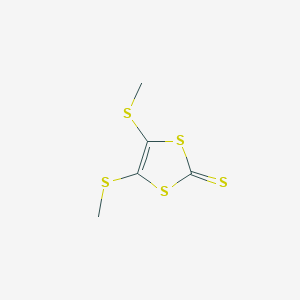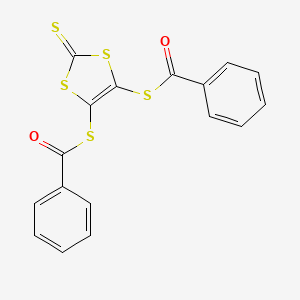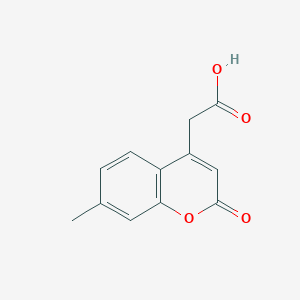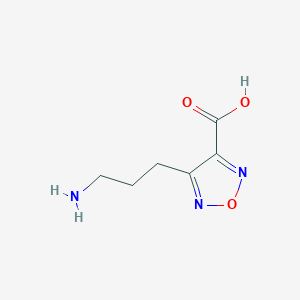
1-(吡啶-2-基)丁酮
描述
Synthesis Analysis
The synthesis of pyridine derivatives, including compounds similar to 1-(Pyridin-2-yl)butan-1-one, has been thoroughly investigated. Studies have focused on developing efficient synthetic routes that allow for the creation of these compounds under mild conditions. Propargylic alcohols have been identified as valuable building blocks in the synthesis of pyridines, offering diverse possibilities for creating polycyclic systems, including heterocycles (Surabhi Mishra, Sindoori R Nair, Beeraiah Baire, 2022). Additionally, methodologies employing tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles have been explored, highlighting the versatility of this approach in constructing pyridine derivatives (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Molecular Structure Analysis
The molecular structure of pyridine derivatives plays a crucial role in their chemical behavior and potential applications. The structural analysis of such compounds involves examining their electronic configuration, bond lengths, and angles to understand their reactivity and interaction with other molecules. While specific studies on 1-(Pyridin-2-yl)butan-1-one's molecular structure were not identified, research on similar compounds provides valuable insights into the structural attributes that contribute to their chemical properties.
Chemical Reactions and Properties
Pyridine derivatives engage in a variety of chemical reactions, leveraging their aromatic system and nitrogen atom's lone pair. These reactions include electrophilic and nucleophilic substitutions, which allow for further functionalization of the pyridine ring. The chemical properties of these compounds are significantly influenced by the pyridine moiety, which acts as a versatile scaffold for synthesizing biologically active molecules (Gasem Mohammad Abu-Taweel et al., 2022).
科学研究应用
合成衍生物:Kuznetsov等人(2010年)报道了通过1-(吡啶-2-基)丁酮的缩合合成1-甲基-8-(吡啶-2-基)-3,6-二氮杂同莫三环烷及其衍生物,显示其在创造具有潜在应用于材料科学和制药的新型有机化合物中的实用性 (Kuznetsov, Mazhed, & Serova, 2010)。
互变异构体研究:Dobosz等人(2010年)利用密度泛函理论(DFT)研究了1-(吡啶-2-基)-4-(喹啉-2-基)丁酮-2,3-二酮的互变异构体偏好,展示了该化合物在理论化学和分子建模中的相关性 (Dobosz, Gawinecki, & Ośmiałowski, 2010)。
核磁共振波谱:Lomas等人(2011年)进行了一项1H核磁共振研究,研究了非对称二醇与吡啶的异联合,表明了该化合物在理解分子相互作用和溶液化学中的重要性 (Lomas, Maurel, & Adenier, 2011)。
分子内氢键:Ośmiałowski等人(2002年)探索了1,4-二(吡啶-2-基)丁-1,3-二烯-2,3-二醇的互变异构体混合物,揭示了分子内氢键的重要性,这对于理解分子稳定性和结构至关重要 (Ośmiałowski, Kolehmainen, Nissinen, Krygowski, & Gawinecki, 2002)。
金属离子传输:Svobodová等人(2005年)描述了一种具有1-(吡啶-2-基)烷基亚基的化合物作为阳离子配体表面活性剂用于选择性金属离子萃取,突出了该化合物在分析化学和材料科学中的潜力 (Svobodová, Cibulka, Hampl, Šmidrkal, & Liška, 2005)。
离子传感性能:Baxter等人(2012年)合成了一系列具有1-(吡啶-2-基)丁-1,3-二炔基的去氢[m]吡啶[n]环戊烯,展示了它们作为离子传感应用的发光色团的潜力 (Baxter, Al Ouahabi, Gisselbrecht, Brelot, & Varnek, 2012)。
安全和危害
属性
IUPAC Name |
1-pyridin-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVHZRXWFIWOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339464 | |
| Record name | 1-(pyridin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22971-32-0 | |
| Record name | 1-(pyridin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)





![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)
![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)



![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)